molecular formula C14H8ClNO2 B14434908 3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide CAS No. 74625-87-9

3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide

Cat. No.: B14434908
CAS No.: 74625-87-9
M. Wt: 257.67 g/mol
InChI Key: YYPUVYPFZAUPRW-UHFFFAOYSA-N
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Description

3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxaldehyde
  • Indole-3-acetic acid
  • Indole-3-butyric acid

Uniqueness

3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and phenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

74625-87-9

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

6-chloro-1-oxido-2-phenylindol-1-ium-3-one

InChI

InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)16(18)13(14(11)17)9-4-2-1-3-5-9/h1-8H

InChI Key

YYPUVYPFZAUPRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=C(C2=O)C=CC(=C3)Cl)[O-]

Origin of Product

United States

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